2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide
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Overview
Description
2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a tert-butylsulfanyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide typically involves the introduction of the tert-butylsulfanyl group and the nitro group onto a benzamide core. One common method involves the reaction of 4-nitro-N-phenylbenzamide with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylsulfanyl group can interact with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds also contain the tert-butylsulfanyl group but differ in their core structure.
tert-Butylsulfanylphenylacetic acid: Similar in containing the tert-butylsulfanyl group but with different functional groups and applications.
Uniqueness
2-(tert-butylsulfanyl)-4-nitro-N-phenylbenzamide is unique due to the combination of the tert-butylsulfanyl and nitro groups on a benzamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)23-15-11-13(19(21)22)9-10-14(15)16(20)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
InChI Key |
GMKJUWLVKHACHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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